molecular formula C15H20N2O B2832649 N-(1-Methyl-2-phenylpiperidin-4-yl)prop-2-enamide CAS No. 2411198-35-9

N-(1-Methyl-2-phenylpiperidin-4-yl)prop-2-enamide

Cat. No.: B2832649
CAS No.: 2411198-35-9
M. Wt: 244.338
InChI Key: WTWPQCMPNUJQOA-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-phenylpiperidin-4-yl)prop-2-enamide is a synthetic compound with the molecular formula C15H20N2O It is known for its complex structure, which includes a piperidine ring substituted with a phenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-phenylpiperidin-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Substitution with Phenyl Group: The piperidine ring is then substituted with a phenyl group using a Friedel-Crafts alkylation reaction.

    Introduction of the Prop-2-enamide Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-phenylpiperidin-4-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted piperidines

Scientific Research Applications

N-(1-Methyl-2-phenylpiperidin-4-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management and anesthesia.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-phenylpiperidin-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl)
  • N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide

Uniqueness

N-(1-Methyl-2-phenylpiperidin-4-yl)prop-2-enamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and pharmacological effects, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(1-methyl-2-phenylpiperidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-15(18)16-13-9-10-17(2)14(11-13)12-7-5-4-6-8-12/h3-8,13-14H,1,9-11H2,2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWPQCMPNUJQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1C2=CC=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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